![molecular formula C11H20N2O B2984333 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one CAS No. 1423941-23-4](/img/structure/B2984333.png)

1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

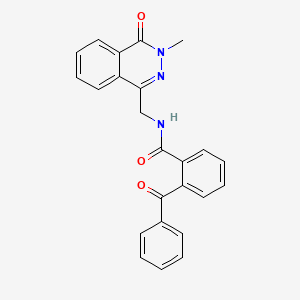

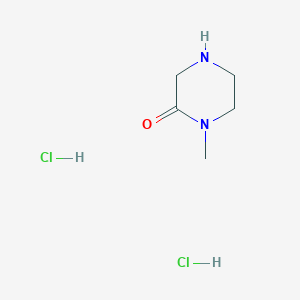

1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one is a chemical compound with the CAS Number: 1423941-23-4 . It has a molecular weight of 196.29 . The IUPAC name for this compound is 1-acetyl-1,4-diazaspiro[5.5]undecane .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O/c1-10(14)13-8-7-12-9-11(13)5-3-2-4-6-11/h12H,2-9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications

Synthesis and Chemical Properties

Antihypertensive Properties and Synthesis : A study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrated their potential as antihypertensive agents. The parent compound among these derivatives showed significant antihypertensive activity, attributed mainly to peripheral alpha 1-adrenoceptor blockade. These findings highlight the compound's relevance in the development of hypertension treatments (Clark et al., 1983).

Bioactivity and Synthesis : The biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those with carbonyl groups, have been extensively reviewed. These compounds show promise in treating obesity, pain, and various other disorders, showcasing their versatility in medicinal chemistry (Blanco‐Ania et al., 2017).

Catalyst-Free Synthesis : Research into the catalyst-free synthesis of nitrogen-containing spiro heterocycles via double Michael addition has been successful. This method offers a straightforward approach to creating complex structures with potential applications in drug discovery and development (Aggarwal et al., 2014).

Electrochemical Studies : Electrochemical analysis of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has provided insight into their redox behavior. This research could inform future studies on the chemical reactivity and potential applications of these compounds (Abou-Elenien et al., 1991).

Therapeutic Applications and Drug Discovery

CCR8 Antagonists for Respiratory Diseases : Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory conditions like asthma and chronic obstructive pulmonary disease (Norman, 2007).

Soluble Epoxide Hydrolase Inhibitors : A particular 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivative has been identified as a highly potent inhibitor of soluble epoxide hydrolase (sEH), showing efficacy in a rat model of chronic kidney diseases. This highlights the compound's potential as an orally active drug candidate for such conditions (Kato et al., 2014).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mechanism of Action

Target of Action

Studies have shown that daue exhibits antimicrobial and antitumor activity, suggesting that it may interact with targets related to these biological processes.

Mode of Action

Pharmacokinetics

One study suggests that similar compounds have mediocre stability toward enzymatic degradation with half-lives lower than 12 minutes upon incubation with rat liver microsomes .

Result of Action

DAUE has been shown to possess remarkable cytotoxicity against various cancer cell lines. This suggests that the compound’s action results in the death of cancer cells. Additionally, DAUE can act as an antimicrobial agent, inhibiting the growth of several bacterial strains.

Properties

IUPAC Name |

1-(1,4-diazaspiro[5.5]undecan-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-10(14)13-8-7-12-9-11(13)5-3-2-4-6-11/h12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEIBWAJAKHQBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC12CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B2984250.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2984251.png)

![3-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2984257.png)

![2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B2984258.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2984263.png)

![5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-butoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2984272.png)

![2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole](/img/structure/B2984273.png)